Technical Whitepaper: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Technical Whitepaper: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
This guide provides a comprehensive technical analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a bifunctional heterocyclic building block used in medicinal chemistry and organic synthesis.
Executive Summary
2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (C₇H₁₅NO) is a tertiary amino alcohol featuring a saturated five-membered nitrogen heterocycle. It serves as a critical motif in drug discovery, primarily used to modulate physicochemical properties such as aqueous solubility and lipophilicity (LogP). Its structure combines a basic tertiary amine center with a primary alcohol, offering orthogonal reactivity for the construction of complex pharmaceutical intermediates, particularly in the synthesis of histamine H3 antagonists and kinase inhibitors.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| SMILES | CC1CCN(CCO)C1 |
| Key Structural Features | [1][2] • Chiral Center: C3 of the pyrrolidine ring (exists as R, S, or racemate).• Basic Center: Tertiary amine (N1).• Nucleophile: Primary hydroxyl group. |
Stereochemistry Note
The 3-methyl substituent introduces chirality. In high-precision medicinal chemistry, the enantiopure forms—(R)- or (S)-—are often preferred to avoid off-target binding affinities common with racemates.
-
(R)-Isomer Precursor: (R)-3-Methylpyrrolidine (CAS 69497-60-1)
-
(S)-Isomer Precursor: (S)-3-Methylpyrrolidine (CAS 69497-61-2)
Physicochemical Profile
Data derived from structural analogs (e.g., 1-(2-hydroxyethyl)pyrrolidine) and computational models.
| Parameter | Value (Estimated/Experimental) | Context |
| Boiling Point | 195–205 °C (at 760 mmHg) | High BP due to intermolecular H-bonding (OH···N). |
| pKa (Conjugate Acid) | 9.4 – 9.8 | Typical for N-alkyl pyrrolidines; highly basic. |
| LogP (Octanol/Water) | 0.4 – 0.7 | Amphiphilic; soluble in both organic solvents and water. |
| Density | ~0.96 g/cm³ | Slightly less dense than water. |
| Solubility | Miscible in Water, Ethanol, DCM | Highly soluble in polar protic/aprotic solvents. |
Synthetic Routes & Methodology
The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is achieved via N-alkylation of the secondary amine. Two primary industrial routes exist:
Route A: Ethoxylation with Ethylene Oxide (Industrial Scale)
This route is atom-economical but requires handling toxic, gaseous reagents.
-
Reagents: 3-Methylpyrrolidine, Ethylene Oxide (EO).[3]
-
Conditions: 0–10°C, sealed vessel, often neat or in water.
-
Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring.
Route B: Alkylation with 2-Haloethanol (Lab Scale)
Preferred for smaller batches to avoid gas handling.
-
Reagents: 3-Methylpyrrolidine, 2-Bromoethanol (or 2-Chloroethanol), K₂CO₃ (base).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (60–80°C) for 4–12 hours.
Experimental Protocol (Route B)
Reagents: 3-Methylpyrrolidine (1.0 eq), 2-Bromoethanol (1.1 eq), K₂CO₃ (2.0 eq), MeCN (0.5 M).
Setup: Charge a round-bottom flask with 3-methylpyrrolidine and K₂CO₃ in anhydrous MeCN.
Addition: Add 2-bromoethanol dropwise at 0°C to prevent exotherms.
Reaction: Warm to room temperature, then reflux at 80°C for 6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS. 4.[4] Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.
Visualization: Synthetic Pathways
Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B is preferred for safety in non-specialized labs.
Reactivity & Transformations[5][6][7]
The molecule possesses two distinct reactive centers: the Nucleophilic Nitrogen and the Primary Hydroxyl .
Nitrogen-Mediated Reactivity
-
Salt Formation: Readily forms crystalline salts (HCl, oxalate) for purification.
-
N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a potential metabolite or prodrug motif.
-
Quaternization: Reaction with alkyl halides (e.g., MeI) yields quaternary ammonium salts, used as phase transfer catalysts or ionic liquids.
Hydroxyl-Mediated Reactivity
-
Activation: Conversion of the -OH to a leaving group (Cl, Br, OMs, OTs) allows the pyrrolidine moiety to be attached to larger scaffolds.
-
Reagent: Thionyl chloride (SOCl₂) → 2-Chloroethyl-3-methylpyrrolidine .
-
-
Oxidation: Swern or Dess-Martin oxidation yields the corresponding aldehyde , a precursor for reductive amination.
The Aziridinium Hazard (Self-Alkylation)
Under acidic conditions or upon activation of the hydroxyl group (e.g., to a mesylate), the nitrogen lone pair can displace the leaving group intramolecularly to form a reactive Aziridinium Ion .
-
Implication: This species is a potent electrophile and alkylating agent.[5] While useful in synthesis, it poses a toxicity risk (vesicant properties) if not handled controlled.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways. The formation of the aziridinium ion (red) is a critical mechanistic consideration.
Applications in Drug Development
Pharmacophore Solubility Enhancer
The 3-methylpyrrolidine tail is a "privileged structure" in medicinal chemistry. It is often attached to hydrophobic drug cores to:
-
Increase pKa: Ensures the molecule is protonated at physiological pH (7.4), improving aqueous solubility.
-
Disrupt Planarity: The chiral methyl group on the ring creates steric bulk that can improve selectivity for specific receptor pockets (e.g., GPCRs).
Histamine H3 Antagonists
Research indicates that pyrrolidine-ethyl ethers and amines are key pharmacophores in H3 receptor antagonists used for cognitive disorders. The methyl group adds a steric constraint that can enhance binding affinity compared to the unsubstituted pyrrolidine.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |
| Acute Tox. 4 | Harmful if swallowed. | Do not eat/drink in lab. |
| Sensitization | May cause skin sensitization. | Avoid breathing vapors/mist. |
Storage:
-
Hygroscopic: Store under nitrogen or argon.
-
Stability: Stable at room temperature, but avoid strong oxidizers and acid chlorides (unless intended for reaction).
References
-
Preparation of Pyrrolidine Derivatives. Organic Syntheses, Coll. Vol. 4, p. 816 (1963).
-
Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi (2016). [6]
-
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2012.
-
Heat Capacities of Organic Liquids (Pyrrolidine Data). NIST Standard Reference Data.
-
Reactivity of 2-Haloethylamines (Aziridinium formation). Journal of Organic Chemistry, Mechanistic Studies on Nitrogen Mustards.
Sources
- 1. (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | 1803485-14-4 | Benchchem [benchchem.com]
- 2. NL1027545C2 - Chinolones as antibacterial agents. - Google Patents [patents.google.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. 1-(2-Bromoethyl)pyrrolidine | 54035-94-8 | Benchchem [benchchem.com]
- 6. aquila.usm.edu [aquila.usm.edu]
